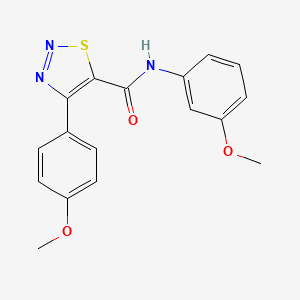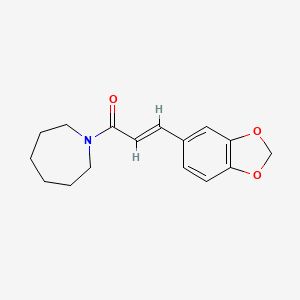
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of dry solvents like DMF (dimethylformamide) and catalysts such as TEA (triethylamine) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Aplicaciones Científicas De Investigación
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit bacterial DNA gyrase and other critical enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
What sets 2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1H-isoindole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct biological activities. Its coumarin core structure is known for its diverse pharmacological properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C21H16N2O6 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
2-(2-methoxyethyl)-1,3-dioxo-N-(2-oxochromen-6-yl)isoindole-5-carboxamide |
InChI |
InChI=1S/C21H16N2O6/c1-28-9-8-23-20(26)15-5-2-13(11-16(15)21(23)27)19(25)22-14-4-6-17-12(10-14)3-7-18(24)29-17/h2-7,10-11H,8-9H2,1H3,(H,22,25) |
Clave InChI |
ODCMLUPQNKENGE-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(azepan-1-ylmethyl)-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B14937616.png)
![2-(6-bromo-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B14937620.png)
![2-(Benzylsulfanyl)-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B14937638.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3,5-dinitrobenzamide](/img/structure/B14937643.png)
![4-({3-[5-(benzyloxy)-1H-indol-1-yl]propanoyl}amino)butanoic acid](/img/structure/B14937648.png)

![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)
![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
